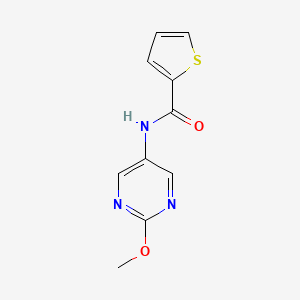![molecular formula C31H31N5O4S B2846233 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide CAS No. 1103975-42-3](/img/structure/B2846233.png)
2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C31H31N5O4S and its molecular weight is 569.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds related to the core structures of the queried chemical have been synthesized through various methods, including copper-catalyzed C–N coupling and cyclization processes. For example, benzimidazole and quinazoline derivatives have been prepared via microwave irradiation in the presence of CuI, showcasing the synthetic versatility of these heterocycles (P. Dao et al., 2017) (Dao et al., 2017). Such methodologies underline the accessibility of complex quinazoline and benzimidazole derivatives for further research applications.
Antiprotozoal Activity
Derivatives of benzimidazole, specifically 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole, have demonstrated significant antiprotozoal activity against parasites like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds showing better efficacy than metronidazole (J. Pérez‐Villanueva et al., 2013) (Pérez‐Villanueva et al., 2013). This highlights the potential of such derivatives in addressing parasitic infections.
Antitumor and Biological Activities
Compounds incorporating the quinazoline and benzimidazole motifs have shown various biological activities. For instance, certain derivatives have been found to inhibit monoamine oxidase activity and demonstrate moderate antitumor effects against mouse tumor models, such as Ehrlich ascites carcinoma and sarcoma 180 (A. Markosyan et al., 2008) (Markosyan et al., 2008). These findings suggest the potential therapeutic value of these compounds in treating certain types of cancer and neurological disorders.
Antibacterial and Antifungal Activity
Novel quinazoline derivatives, specifically those substituted with sulfanyl-benzimidazole groups, have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Ravinder Nath ANISETTI et al., 2012) (ANISSETTI et al., 2012). This broadens the scope of applications for these compounds in combating infectious diseases.
properties
IUPAC Name |
2-[[2-[3-(benzylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4S/c1-3-26(29(38)34-23-15-9-10-16-25(23)40-2)41-31-35-22-14-8-7-13-21(22)28-33-24(30(39)36(28)31)17-18-27(37)32-19-20-11-5-4-6-12-20/h4-16,24,26H,3,17-19H2,1-2H3,(H,32,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPUFEGQVZEFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2846159.png)
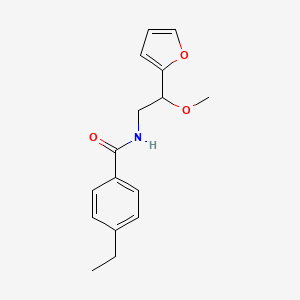

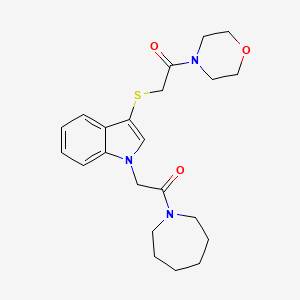
![(E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2846164.png)

![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2846167.png)
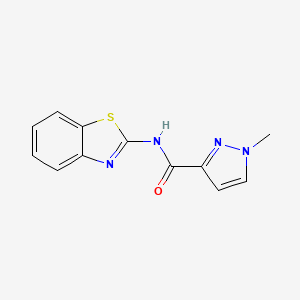

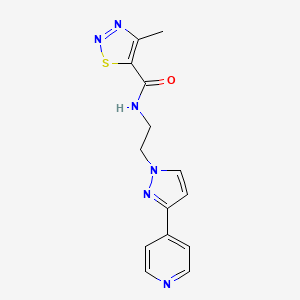
![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2846172.png)
